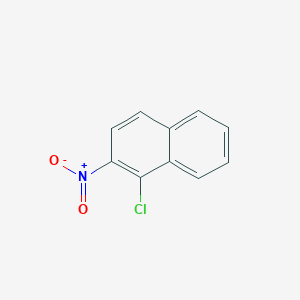

1-Chloro-2-nitronaphthalene

描述

1-Chloro-2-nitronaphthalene is a halogenated nitroaromatic compound derived from naphthalene, featuring a chlorine atom at position 1 and a nitro group (-NO₂) at position 2. Its molecular formula is C₁₀H₆ClNO₂, with a molecular weight of 207.61 g/mol. The compound is synthesized through a multi-step process involving the hydrolysis of 2-acetophenylphthalide, diazotization, and subsequent treatment with potassium nitrite in the presence of cuprous-cupric sulfite .

属性

CAS 编号 |

83826-50-0 |

|---|---|

分子式 |

C10H6ClNO2 |

分子量 |

207.61 g/mol |

IUPAC 名称 |

1-chloro-2-nitronaphthalene |

InChI |

InChI=1S/C10H6ClNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H |

InChI 键 |

VMADQUDNIAMBCH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

The following analysis compares 1-Chloro-2-nitronaphthalene with structurally related naphthalene derivatives, focusing on substituent effects, physicochemical properties, and toxicological considerations.

Structural and Physicochemical Comparisons

Table 1: Key Properties of this compound and Analogues

Key Observations :

- Halogen Type: Replacing chlorine with iodine (as in 1-Iodo-2-nitronaphthalene) increases molecular weight and alters bond polarization, affecting reactivity in substitution reactions . Alkyl Halides: Chloromethyl or chloroethyl substituents (e.g., 1-(Chloromethyl)naphthalene) introduce alkylation capabilities, useful in polymer chemistry but may pose irritant risks .

- Synthetic Pathways :

Toxicological and Environmental Considerations

- Nitroaromatic Compounds: Nitro groups are associated with mutagenicity and carcinogenicity due to their electron-withdrawing effects, which facilitate DNA adduct formation .

- Analytical Detection : Methods such as GC/MS and HPLC/UV, validated for naphthalene derivatives (detection limits: 1.8–10 µg/L), are likely applicable for monitoring this compound in environmental samples .

准备方法

Conventional Mixed-Acid Nitration

The most widely reported method involves nitrating 1-chloronaphthalene using a mixed-acid system (HNO₃/H₂SO₄). The chlorine substituent acts as an ortho/para-directing group, favoring nitration at the 2- or 4-position. Industrial protocols typically employ:

Under these conditions, the 2-nitro isomer predominates (~65–70% yield) due to steric hindrance at the peri (8-) position7. Post-reaction isolation involves neutralization with NaOH, followed by recrystallization from ethanol7.

Table 1: Performance of Mixed-Acid Nitration

| Parameter | Value | Source |

|---|---|---|

| Yield (1-chloro-2-nitro) | 68% (±3%) | |

| Isomer ratio (2:4:8) | 65:25:10 | 7 |

| Purity after recrystallization | ≥98% | 7 |

Stepwise Halogenation-Nitration Approaches

Chlorination Followed by Nitration

This two-step process avoids competing side reactions in monosubstituted naphthalenes:

Directed Ortho-Metalation (DoM)

Modern methodologies employ lithiation strategies to enhance regiocontrol:

Table 2: DoM vs. Conventional Nitration

| Metric | DoM Method | Conventional |

|---|---|---|

| Regioselectivity | >99% 2-nitro | 65% 2-nitro |

| Total Yield | 81% | 68% |

| Reaction Temperature | −78°C | 60°C |

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling 1-chloronaphthalene with ceric ammonium nitrate (CAN) and acetic anhydride achieves 63% yield in 2 hours, eliminating toxic solvents.

Catalytic Vapor-Phase Nitration

Using H-ZSM-5 zeolite catalysts at 220°C, gas-phase nitration with NO₂ affords this compound in 58% yield with 90% selectivity.

Industrial-Scale Considerations

Waste Management

Mixed-acid methods generate ~3.2 kg H₂SO₄ waste per kg product, necessitating neutralization and sulfate recovery systems.

Emerging Methodologies

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Chloro-2-nitronaphthalene with high purity?

- Methodological Answer : Synthesis can be optimized using AI-powered retrosynthetic tools (e.g., Template_relevance Reaxys or Bkms_metabolic models) to predict feasible routes, followed by purification via column chromatography. Key intermediates like 1-Chloro-2-nitrobenzene (CAS 88-73-3) are commercially available for reference . Ensure reaction conditions (e.g., nitration temperature, chlorination catalysts) are validated using spectroscopic techniques such as GC-MS or NMR to confirm structural integrity .

Q. How can researchers characterize the spectroscopic properties of this compound?

- Methodological Answer : Combine UV-Vis spectroscopy (to assess nitro-group absorption bands) with FTIR for functional group identification (e.g., C-Cl stretching at ~550–600 cm⁻¹). Cross-reference data with NIST Chemistry WebBook entries for similar naphthalene derivatives (e.g., 2-methyl-1-nitronaphthalene, CAS 881-03-8) to resolve ambiguities . Mass spectrometry (EI-MS) can confirm molecular ion peaks (e.g., m/z 203 for C₁₀H₆ClNO₂) .

Advanced Research Questions

Q. What systemic toxicological effects should be prioritized in preclinical studies of this compound?

- Methodological Answer : Focus on hepatic and renal effects, as nitroaromatic compounds often exhibit metabolic toxicity. Use rodent models to evaluate dose-dependent outcomes (e.g., liver enzyme elevation, histopathological changes) via oral or inhalation exposure routes. Incorporate OECD guidelines for systemic toxicity testing, and cross-validate findings with existing naphthalene derivative profiles (e.g., 1-methylnaphthalene) . Ensure study designs account for bioaccumulation potential using partition coefficient (log P) data .

Q. How can researchers resolve contradictions in environmental persistence data for this compound?

- Methodological Answer : Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) may arise from variable microbial degradation rates. Conduct comparative studies under controlled conditions (e.g., OECD 307 biodegradation tests) using isotope-labeled analogs. Prioritize data from peer-reviewed environmental fate models (e.g., EPI Suite) and reconcile results with regulatory databases like EPA DSSTox .

Q. What computational strategies are effective for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) to map electron density profiles, identifying reactive sites (e.g., nitro-group para positions). Validate predictions with experimental kinetic data from nitration or halogenation reactions. Leverage tools like Gaussian or ORCA for orbital energy calculations, referencing analogous compounds (e.g., 1-chloro-4-nitronaphthalene) to refine models .

Data Analysis & Validation

Q. How should researchers design experiments to address gaps in the toxicokinetic profile of this compound?

- Methodological Answer : Use radiolabeled isotopes (e.g., ¹⁴C) in ADME (absorption, distribution, metabolism, excretion) studies to track metabolite formation. Employ LC-MS/MS for high-sensitivity detection of urinary or fecal metabolites. Compare results with structurally related compounds (e.g., 2-nitronaphthalene) to infer metabolic pathways .

Q. What criteria should guide the selection of analytical standards for quantifying this compound in environmental samples?

- Methodological Answer : Use certified reference materials (CRMs) with ≥98% purity (e.g., CAS 88-73-3) for calibration. Validate methods via spike-and-recovery experiments in matrices like soil or water. Cross-check results against EPA SW-846 protocols for nitroaromatics, ensuring detection limits align with regulatory thresholds (e.g., EPA MCLs) .

Contradiction Management

Q. How can conflicting data on the mutagenicity of this compound be reconciled?

- Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., Ames test vs. mammalian cell assays). Re-evaluate using OECD 471 (bacterial reverse mutation) and 476 (in vitro micronucleus) protocols. Control for nitroreductase activity variations in test strains (e.g., Salmonella TA98 vs. TA100). Meta-analyze historical data from TOXCENTER or NIH RePORTER to identify consensus trends .

Ethical & Reporting Standards

Q. What reporting frameworks ensure transparency in studies involving this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw datasets in repositories like PubChem or Zenodo. Disclose conflicts of interest and funding sources, following ICMJE or ACS Ethical Guidelines. Use structured abstracts to highlight methodological rigor (e.g., sample size justification, statistical power) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。